1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-
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Overview
Description
1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group attached to a piperidine ring, which is further connected to the indole core. The presence of these functional groups makes it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The bromophenyl-piperidine moiety can be introduced through nucleophilic substitution reactions, where a bromophenyl group is attached to a piperidine ring, followed by coupling with the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (chlorine, bromine), nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and cellular signaling . The bromophenyl-piperidine moiety may enhance its binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 4-methyl-: Similar indole core with a methyl group at the 4-position.
3-((4-bromophenyl)thio)-1H-indole: Contains a bromophenyl group attached via a sulfur bridge.
Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-carbazole: Features a bromophenyl group attached to a carbazole core.
Uniqueness
1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl-piperidine moiety enhances its potential as a bioactive compound, making it a valuable molecule for various research applications.
Properties
CAS No. |
827015-74-7 |
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Molecular Formula |
C26H25BrN2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-[[4-(3-bromophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25BrN2/c27-22-10-6-9-21(17-22)19-13-15-29(16-14-19)18-24-23-11-4-5-12-25(23)28-26(24)20-7-2-1-3-8-20/h1-12,17,19,28H,13-16,18H2 |
InChI Key |
IZIPWJWDTMXAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)Br)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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